cis-JB253

説明

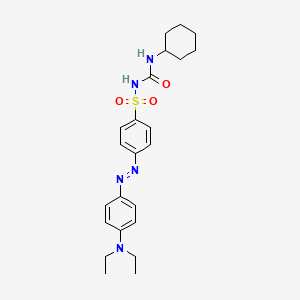

Structure

3D Structure

特性

分子式 |

C23H31N5O3S |

|---|---|

分子量 |

457.6 g/mol |

IUPAC名 |

1-cyclohexyl-3-[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]sulfonylurea |

InChI |

InChI=1S/C23H31N5O3S/c1-3-28(4-2)21-14-10-19(11-15-21)25-26-20-12-16-22(17-13-20)32(30,31)27-23(29)24-18-8-6-5-7-9-18/h10-18H,3-9H2,1-2H3,(H2,24,27,29) |

InChIキー |

FCHDFDWESRUUDK-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

製品の起源 |

United States |

Synthetic Strategies and Chemical Derivatization of Jb253

Design Rationale for Azobenzene-Based Photoswitches

The design of JB253 is rooted in the principles of photopharmacology, which aims to integrate light-sensitive molecular switches into bioactive compounds. Azobenzene (B91143) and its derivatives are the most widely used scaffolds for these photoswitches due to their robust and reversible photoisomerization, high photostability, and the significant conformational change that occurs upon isomerization.

The core of an azobenzene photoswitch is the nitrogen-nitrogen double bond (–N=N–), which can exist in two isomeric forms: the thermodynamically stable, planar trans isomer and the less stable, bent cis isomer. Irradiation with light of a specific wavelength can induce a trans-to-cis isomerization, and this process can be reversed either by irradiation with a different wavelength of light or through thermal relaxation back to the trans state. This reversible change in geometry is harnessed to control the biological activity of the molecule.

In the case of JB253, the design was inspired by the structure of established sulfonylurea drugs, such as glimepiride (B1671586) and tolbutamide (B1681337), which are used to treat type 2 diabetes by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells. researchgate.net The azobenzene moiety was incorporated into a sulfonylurea scaffold to create a photoswitchable version of these drugs. The underlying principle is that the two isomers of JB253 will have different affinities for the KATP channel. The trans isomer is designed to be less active, while the cis isomer, formed upon irradiation with blue light, is designed to have a higher affinity for the channel, leading to its closure and subsequent insulin (B600854) release. researchgate.netacs.org This design allows for light-mediated control over insulin secretion, offering a novel approach to managing glucose homeostasis.

Multi-Step Synthesis Pathways for JB253 Precursors

The synthesis of JB253 is a multi-step process that involves the formation of an azobenzene-sulfonamide intermediate, followed by the addition of a cyclohexyl urea (B33335) moiety. The synthesis of the key precursor, (E)-4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonamide, is achieved through a classic diazotization and azo coupling reaction.

The initial step is the diazotization of a primary aromatic amine, typically sulfanilamide. This reaction is carried out in the presence of a nitrous acid source, such as sodium nitrite (B80452), under acidic conditions and at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.

The second step is the azo coupling reaction, where the freshly prepared diazonium salt is reacted with an electron-rich coupling agent, in this case, N,N-diethylaniline. The reaction is typically performed under mildly acidic to neutral conditions to facilitate the electrophilic aromatic substitution. The product of this reaction is the stable trans-azobenzene-sulfonamide intermediate.

The final step in the synthesis of JB253 involves the reaction of the azobenzene-sulfonamide intermediate with cyclohexyl isocyanate. This reaction forms the sulfonylurea linkage, completing the synthesis of the target molecule.

Below is a summary of the synthetic steps for the precursors of JB253:

| Step | Reactants | Key Reagents and Conditions | Product |

| 1. Diazotization | Sulfanilamide | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C | 4-sulfonamidobenzenediazonium chloride |

| 2. Azo Coupling | 4-sulfonamidobenzenediazonium chloride, N,N-diethylaniline | Mildly acidic to neutral pH | (E)-4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonamide |

| 3. Sulfonylurea Formation | (E)-4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonamide, Cyclohexyl isocyanate | Base catalyst (e.g., triethylamine), Anhydrous solvent | JB253 |

Optimization of Synthetic Methodologies for Enhanced Yield and Scalability

For the practical application of JB253 in research and potentially in a clinical setting, the development of optimized synthetic methodologies that are high-yielding, cost-effective, and scalable is crucial. Research has focused on improving the classical synthetic route to JB253.

One significant optimization is the development of a bulk synthesis procedure for JB253 that is more environmentally friendly and results in a higher yield. researchgate.net This alternative route avoids the need for column chromatography for purification, instead relying on crystallization. researchgate.net This not only reduces the use of silica (B1680970) gel and organic solvents, making the process greener, but also simplifies the purification process, which is a significant advantage for large-scale production. This optimized method has been shown to be easily performable on the gram-scale, leading to significant cost reductions and an enhanced yield of the final product. researchgate.net

Further optimization strategies can be applied to the diazotization and azo coupling steps, which are critical for the formation of the azobenzene core. The use of microreactor technology has been shown to improve the efficiency of these reactions by providing better control over reaction parameters such as temperature and mixing, leading to faster reaction times and higher yields. Phase transfer catalysis is another technique that can be employed to enhance the rate of the azo coupling reaction, especially when dealing with reactants with low solubility in the reaction medium.

The table below outlines a comparison between the standard and optimized synthetic approaches for JB253, highlighting the key improvements.

| Parameter | Standard Synthesis | Optimized Bulk Synthesis |

| Purification Method | Column Chromatography | Crystallization |

| Solvent Usage | High | Reduced |

| Scalability | Limited | Gram-scale and potentially larger |

| Yield | Moderate | Enhanced |

| Cost-Effectiveness | Lower | Higher |

| Environmental Impact | Higher | Lower (more environmentally friendly) |

These advancements in synthetic methodologies are pivotal for making photoswitchable compounds like JB253 more accessible for widespread research and future applications.

Photochemical Isomerization Dynamics of Jb253

Wavelength-Dependent Photoisomerization Characteristics of JB253

The photoisomerization of JB253 is dependent on the wavelength of the illuminating light. Excitation with wavelengths ranging from 400 to 500 nm, with a peak effectiveness around 472 nm, readily converts the trans isomer to the cis state. nih.gov This falls within the typical range for inducing trans_→_cis isomerization in azobenzene (B91143) derivatives, although the specific optimal wavelength can be influenced by substituents on the aryl groups. beilstein-journals.org

Studies have shown that illuminating JB253-treated cells with wavelengths between 400 and 500 nm leads to a reduction in the magnitude of the K+ inward rectifier current, consistent with the formation of the channel-blocking cis isomer. nih.govresearchgate.net This wavelength sensitivity allows for optical control over the compound's activity. nih.govnih.gov

Isomeric State Interconversion and Photoequilibrium (trans-cis isomerization)

The photoisomerization of JB253 involves the reversible interconversion between the trans and cis isomeric states around the azobenzene N=N double bond. scielo.brbeilstein-journals.org The trans isomer is the thermodynamically more stable form in the dark. scielo.brbeilstein-journals.org Upon absorption of photons of appropriate energy (e.g., blue light), the trans isomer is converted to the metastable cis isomer. nih.govnih.govscielo.br

This process establishes a photoequilibrium, where the ratio of cis to trans isomers depends on the wavelength and intensity of the light, as well as the properties of the molecule and its environment. The cis isomer of JB253 is the active conformation responsible for interacting with and closing KATP channels. nih.govacs.orgnih.gov Molecular modeling studies suggest that the cis conformation promotes open structures of the SUR1 subunit of the KATP channel, similar to the effect of glibenclamide, a known sulfonylurea drug. acs.orgnih.gov This light-triggered conformational change enhances the probability of KATP channel closure. acs.orgnih.gov

The interconversion between isomeric states allows for reversible control of JB253's activity using light-dark cycles. nih.govresearchgate.net For instance, using 400 nm light can induce cis-isomerization, leading to channel closure, while relaxation in the dark allows the compound to return to the trans state, restoring the open form of the channel. nih.govresearchgate.net

Kinetics of Thermal Relaxation of cis-JB253 to the trans-State

The cis isomer of azobenzene derivatives, including JB253, is metastable and will thermally relax back to the more stable trans state in the absence of light. nih.govnih.govscielo.br This thermal relaxation is a crucial aspect of the photoswitching mechanism, allowing for the recovery of the initial state and the reversible control of activity. nih.govscielo.br

For JB253, thermal relaxation from the cis to the trans state occurs rapidly in the dark. nih.gov The rate of thermal cis_→_trans isomerization in azobenzene derivatives can be influenced by various factors, including temperature and the chemical environment. scielo.brrsc.orgresearchgate.net Studies on other azobenzene systems have shown that thermal isomerization can follow first-order kinetics, although in some matrices, double-exponential relaxation processes have been observed depending on the temperature. scielo.br The speed of this thermal back reaction is determined by the specific mechanism of the process. researchgate.net

Due to the potential for rapid thermal dark-relaxation, accurately assessing the binding affinity of the active cis state of JB253 in certain experimental setups can be challenging during wash cycles. nih.govresearchgate.net This highlights the dynamic nature of the system and the importance of considering the thermal relaxation kinetics when studying the biological effects of this compound.

Illustrative Data Table (Conceptual based on search results):

While specific kinetic rate constants for JB253's thermal relaxation were not explicitly provided in the search results, the qualitative description indicates it is a rapid process in the dark. nih.gov For illustrative purposes, a conceptual table showing how such data might be presented is shown below, based on typical parameters studied for azobenzene thermal relaxation.

| Isomer State | Relaxation Pathway | Conditions | Rate Constant (k) | Half-life (t1/2) | Reference |

| cis→trans | Thermal Relaxation | Dark, Room Temp | Rapid | Short | nih.gov |

| cis→_trans | Photochemical | Visible Light | Wavelength-dependent | Wavelength-dependent | scielo.brbeilstein-journals.org |

Note: The values in this table for rate constant and half-life are illustrative based on the description of "rapid" thermal relaxation for JB253 and general azobenzene properties. Specific quantitative data for JB253 would require dedicated kinetic studies.

The interplay between light-induced trans_→cis isomerization and thermal cis→_trans relaxation allows for the reversible switching of JB253's activity, making it a valuable tool in photopharmacology for achieving temporal and spatial control over biological processes. nih.govresearchgate.netimperial.ac.uk

Molecular and Structural Mechanisms of Cis Jb253 Action

Ligand-Target Interactions with ATP-Sensitive Potassium (KATP) Channels

cis-JB253 interacts with the KATP channel by binding to the SUR1 subunit, influencing its conformation and subsequently the gating state of the Kir6.2 pore.

Both trans- and this compound bind to the same cavity within the SUR1 subunit that is occupied by the antidiabetic sulfonylurea glibenclamide. guidetopharmacology.orgnih.govijopjournal.comresearchgate.netresearchgate.net Molecular docking and dynamics simulations indicate that the preferred binding sites for both glibenclamide and JB253 are located in the sulfonylurea (SU) region of SUR1. guidetopharmacology.org

The binding of this compound to SUR1 promotes open conformations of the receptor subunit. guidetopharmacology.orgnih.govijopjournal.comresearchgate.netresearchgate.net This effect is in contrast to the trans isomer of JB253, which promotes closed conformations of SUR1, similar to the APO state (without ligand bound). guidetopharmacology.org Metadynamics simulations have shown that the this compound geometry drives SUR1 into an open form, characterized by a larger distance between the nucleotide-binding domains (NBD1 and NBD2), specifically around 45 Å. guidetopharmacology.org This is similar to the effect observed with glibenclamide binding, which also favors an open conformation with a preferred NBD distance of approximately 46 Å. guidetopharmacology.org The photo-excitation of JB253, leading to the trans to cis transition, substantially shifts the equilibrium towards the open SUR1 conformation, making it more prone to adopt this form. guidetopharmacology.org Analysis of correlation matrices from molecular dynamics simulations suggests that the strongest anti-correlation in the scissor-like closing-opening motions of SUR1's L1 and L2 parts is observed in the this compound-SUR1 system. nih.gov

The conformational changes induced in SUR1 by this compound binding are allosterically coupled to the gating of the Kir6.2 pore. The opening of SUR1 is correlated with a higher probability of the Kir6.2 pore closing. guidetopharmacology.orgresearchgate.net This allosteric modulation is a key mechanism by which sulfonylureas, including this compound, regulate KATP channel activity. The strained Kir6.2 N-terminal tail, when locked in SUR1, is thought to relay a signal to the central Kir6.2 part of the channel, leading to an increased probability of pore closing. guidetopharmacology.org

Research suggests that this compound, similar to glibenclamide, stabilizes the N-terminal tail of the Kir6.2 subunit (KNt) within the SUR1 pocket. guidetopharmacology.orgnih.govijopjournal.comresearchgate.netresearchgate.net This stabilization is postulated to occur in the open SUR1 structures promoted by this compound. guidetopharmacology.orgnih.govijopjournal.comresearchgate.netresearchgate.net The anchoring of the Kir6.2 N-terminal part into the SUR1 cavity is facilitated by the presence of sulfonylureas. guidetopharmacology.org This interaction between the Kir6.2 N-terminus and the SUR1 binding region is considered important for the communication between the two subunits.

Structural studies indicate that the presence of sulfonylurea drugs can inhibit the dimerization of the nucleotide-binding domains (NBDs) of SUR1. guidetopharmacology.org While the direct influence of this compound on NBD dimerization is linked to its ability to promote the open conformation of SUR1, which is associated with NBD-separated states, the precise details of how this compound binding directly impacts NBD dimerization require further detailed investigation. guidetopharmacology.org

Here is a table summarizing the binding affinities (IC50 values) for glibenclamide, trans-JB253, and this compound to SUR1, as determined by [3H]-glibenclamide displacement assays:

| Compound | IC50 (µM) |

| Glibenclamide | 0.0083 |

| trans-JB253 | 17.6 |

| This compound | 14.8 |

Data derived from. Note that potential for rapid thermal dark-relaxation during wash cycles may influence measured affinities.

Engagement with Alternative Molecular Targets

Interactions with Exchange Protein Activated by cAMP (Epac2)

This compound, a photoswitchable sulfonylurea based on the structure of glimepiride (B1671586), has been shown to interact with Exchange Protein Activated by cAMP 2 (Epac2), an important mediator of insulin (B600854) secretion. nih.govresearchgate.net This interaction represents a KATP channel-independent signaling pathway through which sulfonylureas may influence insulin release. nih.gov

Research utilizing a Förster Resonance Energy Transfer (FRET)-based approach in HEK293t cells expressing a full-length Epac2-camps biosensor has provided evidence for this interaction. Application of this compound resulted in a decrease in FRET, similar in extent to that observed with glimepiride, confirming the existence of sulfonylurea-Epac2A interactions. nih.govresearchgate.net Specifically, this compound decreased FRET with a ΔR/Ro of 0.064 arbitrary units, while glimepiride showed a decrease of 0.052 arbitrary units; this difference was not statistically significant. nih.govresearchgate.net

While sulfonylureas are primarily known for their action on SUR1, recent studies highlight their ability to directly activate Epac2. nih.gov This direct binding to Epac2 leads to the activation of downstream targets such as Rap1 and phosphorylation of ERK1/2 in living cells. nih.gov Mutational analysis combined with molecular docking studies have identified R447 in Epac2 as a critical residue involved in sulfonylurea binding and activation of Epac2. nih.gov This suggests a distinct binding site from cAMP, indicating a novel mode of allosteric activation for Epac2. nih.gov Furthermore, sulfonylureas have been shown to selectively activate the Epac2 isoform but not Epac1, establishing them as isoform-selective enzyme activators. nih.gov

Studies comparing the activity profiles of trans-JB253, this compound, and glimepiride in mouse islets using cytosolic Ca2+ rises as a functional readout have demonstrated that this compound and glimepiride possess similar concentration-response curves. nih.govresearchgate.net The effector concentration for half-maximum response (EC50) of this compound for cytosolic Ca2+ rises was found to be 675 nM, comparable to the EC50 of glimepiride (399 nM) in the same system. nih.govresearchgate.net

Summary of Epac2 Interaction Data

| Compound | Effect on Epac2 FRET (ΔR/Ro) | EC50 for Cytosolic Ca2+ Rise in Mouse Islets |

| This compound | 0.064 a.u. nih.govresearchgate.net | 675 nM nih.govresearchgate.net |

| Glimepiride | 0.052 a.u. nih.govresearchgate.net | 399 nM nih.govresearchgate.net |

Computational and in Silico Approaches to Cis Jb253 Functionality

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking simulations have been extensively used to predict the binding modes and affinities of small molecules, including cis-JB253, to target proteins. In the context of JB253, docking studies have focused on its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. These simulations have shown that both the trans and cis isomers of JB253 bind to the same cavity within the SUR1 subunit as the well-established antidiabetic sulfonylurea drug glibenclamide (GBM). acs.orgnih.govresearchgate.netresearchgate.netacs.org

Docking studies provide initial hypotheses about how this compound positions itself within the binding site, identifying key residues involved in potential interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. This predicted binding pose serves as a starting point for more detailed investigations using molecular dynamics simulations.

Advanced Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into the dynamic nature of protein-ligand interactions and protein conformational changes. Both unbiased and enhanced sampling MD techniques have been applied to study the behavior of this compound bound to the KATP channel. acs.orgnih.govresearchgate.netacs.orgumk.pl

Unbiased Molecular Dynamics Studies of Protein-Ligand Dynamics

Unbiased molecular dynamics simulations have been conducted to observe the stability and dynamics of the SUR1 subunit when bound to different ligands, including trans-JB253, this compound, and glibenclamide. These simulations, often spanning microseconds of simulation time, have revealed differences in the dynamic behavior induced by the different ligands. acs.org

Studies have indicated that while trans-JB253 remains relatively stable within the binding pocket throughout the simulations, this compound, similar to glibenclamide, exhibits greater conformational flexibility. acs.org This increased flexibility of this compound is postulated to play a significant role in its ability to induce conformational changes in the SUR1 protein. acs.orgacs.org

Enhanced Sampling Techniques, Including Metadynamics

To overcome the limitations of unbiased MD in sampling rare events and exploring high-energy barriers, enhanced sampling techniques such as metadynamics have been employed. acs.orgnih.govresearchgate.netacs.orgfu-berlin.denumberanalytics.comuva.nlmdpi.comnih.gov Metadynamics involves adding a history-dependent biasing potential to the system along predefined collective variables (CVs) to accelerate the exploration of the conformational landscape and reconstruct the free energy surface. numberanalytics.comuva.nlmdpi.com

In the context of this compound, metadynamics simulations have been used to investigate the conformational equilibrium of the SUR1 subunit upon ligand binding. By selecting appropriate collective variables that describe the protein's conformational states (e.g., distances between specific protein domains like NBD1 and NBD2), metadynamics has allowed researchers to estimate the relative probabilities of the open and closed forms of SUR1. acs.org

Metadynamics simulations have demonstrated that the binding of this compound shifts the conformational equilibrium of SUR1 towards the open form, similar to the effect observed with glibenclamide. acs.orgnih.govacs.org In contrast, trans-JB253 binding appears to favor the closed conformation of SUR1, similar to the unbound (APO) state. acs.org This shift in conformational preference induced by this compound provides a molecular explanation for its activity in promoting KATP channel closure and subsequent insulin (B600854) release. acs.orgnih.govacs.org For instance, metadynamics showed that photo-excitation leading to the this compound geometry drives SUR1 into an open form, characterized by a shift of 9–10 Å in the preferred distance between the NBD1 and NBD2 domains compared to the trans-JB253 bound state. acs.org

The following table illustrates the effect of different ligands on the population of SUR1 conformational states observed in MD simulations:

| Ligand | Closed Conformation (%) | Open Conformation (%) |

|---|---|---|

| APO (Unbound) | ~60 | ~40 |

| trans-JB253 | ~60 | ~40 |

| This compound | ~20 | ~80 |

| GBM | ~20 | ~80 |

Note: Values are approximate based on visual interpretation of graphical data from Source acs.org. Estimated errors were indicated in the original source but are not included in this simplified table.

This data highlights the significant increase in the open conformation probability of SUR1 when bound to this compound, a phenomenon similar to that induced by glibenclamide. acs.org

Structure-Based Drug Design and Virtual Screening for Photoswitchable Analogs

Structure-based drug design (SBDD) and virtual screening (VS) are computational techniques used to identify potential drug candidates by leveraging the three-dimensional structure of the biological target. mmsl.czfrontiersin.orgyoutube.combohrium.comnih.gov These methods can be applied to the design and discovery of photoswitchable compounds like JB253, which incorporate a photochromic moiety (such as azobenzene) that can isomerize between cis and trans states upon illumination.

SBDD approaches can utilize the structural information of the KATP channel, particularly the SUR1 binding site, to design or identify molecules predicted to bind with high affinity and induce desired conformational changes specifically in their cis or trans isomeric state. frontiersin.orgnih.gov Virtual screening involves computationally screening large libraries of compounds against the target structure to identify potential binders. mmsl.czbohrium.com

While specific details of a virtual screening campaign explicitly focused on finding analogs of this compound are not extensively detailed in the provided sources, the general approach of combining ligand-protein docking with computational property prediction has been applied to libraries of photo-drug candidates based on azobenzene (B91143) cis-trans isomerism, of which JB253 is an example. researchgate.netresearchgate.nettdx.cat This suggests that SBDD and VS methodologies are relevant to the discovery and optimization of photoswitchable sulfonylurea derivatives like JB253. By considering the distinct structural and electronic properties of the cis and trans isomers, computational methods can help prioritize compounds that are likely to exhibit differential activity upon photoisomerization.

Computational Analysis of Conformational Distributions of JB253 Isomers

Molecular dynamics simulations and other conformational analysis techniques allow for the exploration of the accessible conformational space of both cis- and trans-JB253 in isolation and when bound to the protein. acs.orgacs.orgnih.govlibretexts.orgspcmc.ac.inlibretexts.orgauremn.org.brresearchgate.netnsf.gov These studies can quantify the flexibility of each isomer and identify preferred conformations within the binding site.

As noted in the MD studies, the this compound isomer is found to be more flexible than the trans isomer when bound to SUR1. acs.org This increased flexibility, along with its distinct shape, allows this compound to stabilize the open conformation of SUR1 more effectively than the more rigid trans isomer. acs.orgacs.org Computational analysis of the conformational dynamics helps to explain how the photo-induced isomerization from the trans to the cis form leads to a functional change in the KATP channel activity.

By analyzing the conformational ensembles, computational methods provide a detailed picture of how the structural differences between the isomers translate into differential interactions with the protein and ultimately lead to distinct biological outcomes.

In Vitro Pharmacological Characterization of Cis Jb253 Activity

Electrophysiological Assessment of KATP Channel Current Modulation

The modulation of KATP channel currents by cis-JB253 has been characterized using electrophysiological techniques, primarily whole-cell patch-clamp studies in cell lines expressing these channels.

Whole-Cell Patch-Clamp Studies in Cell Lines

Whole-cell patch-clamp studies have been conducted in HEK293t cells heterologously expressing the Kir6.2 and SUR1 subunits, which constitute the pancreatic KATP channel. nih.govresearchgate.net These studies confirmed the functional assembly of KATP channels in these cells, as evidenced by the recording of tolbutamide (B1681337) and diazoxide-sensitive inward-rectifying K+ currents. nih.govresearchgate.net Application of JB253 in the dark state resulted in a partial reduction of the K+ current amplitude within seconds. nih.gov Illumination of JB253-treated cells with wavelengths between 400 and 500 nm led to a reduction in the magnitude of the K+ inward rectifier current. nih.govresearchgate.net

Light-Triggered KATP Channel Current Blockade and Activation Kinetics

This compound enables reversible and repeated closure of KATP channels in response to light-dark cycles. nih.govresearchgate.net Illumination with 400 nm light induces cis-isomerization, leading to channel blockade, while relaxation in the dark allows for thermal restoration of the KATP channel currents. nih.govresearchgate.net The kinetics of this light-triggered block and subsequent thermal restoration have been characterized. nih.govresearchgate.net This photoswitchable property allows for dynamic control over KATP channel activity using light. nih.govresearchgate.net

Cytosolic Calcium Dynamics in Pancreatic Beta Cells

The effect of this compound on cytosolic calcium dynamics in pancreatic beta cells is a critical aspect of its mechanism of action, as KATP channel closure leads to membrane depolarization, calcium influx, and ultimately insulin (B600854) release. researchgate.netimperial.ac.uknih.gov

Optically-Controlled Calcium Influx and Oscillations

Studies using functional multicellular Ca2+ imaging in intact pancreatic islets have demonstrated that this compound bestows light sensitivity upon beta cell function. nih.govresearchgate.net Illumination with 405 nm light evoked large and synchronous rises in cytosolic free Ca2+ in JB253-treated islets. nih.govnih.govresearchgate.net This optically-controlled calcium influx is a direct consequence of the light-induced KATP channel closure by this compound, leading to membrane depolarization and opening of voltage-dependent calcium channels. researchgate.netimperial.ac.uknih.gov Furthermore, JB253 can be used to impose complex calcium dynamics, including discrete Ca2+ oscillations, which are thought to underlie the generation of insulin pulses. nih.govresearchgate.net High doses of tolbutamide were shown to augment the effects of JB253 on KATP channel blockade and subsequent calcium influx, while diazoxide (B193173) inhibited these effects by opening the KATP channel pore. nih.govresearchgate.net

Functional Readouts in Isolated Pancreatic Islets

Functional readouts in isolated pancreatic islets have confirmed the ability of this compound to optically manipulate beta cell activity. Application of JB253 under dark conditions generally does not significantly influence insulin release compared to control conditions. researchgate.net However, illumination with wavelengths such as 405 nm and 485 nm significantly increases insulin secretion from isolated murine islets treated with JB253. researchgate.net This light-induced insulin release is comparable in magnitude to that achieved with established sulfonylureas like glimepiride (B1671586) and tolbutamide. researchgate.net The reversible optical control over Ca2+ fluxes in intact islets treated with bulk-produced JB253 further supports its utility as a tool for studying beta cell function. imperial.ac.uknih.gov

Ligand Binding Affinity and Specificity Profiling

Ligand binding studies have been conducted to assess the affinity and specificity of JB253 for the SUR1 subunit of the KATP channel, which is the primary target of sulfonylureas.

Binding affinity of JB253 isomers has been indirectly determined in SUR1-expressing HEK293t cells using displacement assays with [3H]-glibenclamide. researchgate.net These studies indicated that both trans- and this compound bind to the same SUR1 cavity as glibenclamide. researchgate.netresearchgate.netacs.orgresearchgate.net However, JB253 was found to bind SUR1 with a considerably lower affinity compared to glimepiride. researchgate.net The half-maximal inhibitory concentration (IC50) for glimepiride was reported as 8.3 nM, while the IC50 values for trans-JB253 and this compound were 17.6 µM and 14.8 µM, respectively. researchgate.net

It is important to note that due to the potential for thermal dark-relaxation of the cis isomer back to the trans isomer during experimental procedures like harvesting and washing, the exact effects of photoswitching on JB253 binding affinity could not be definitively excluded in some studies. researchgate.net

Computational modeling studies have provided further insights into the binding mechanism. researchgate.netacs.orgresearchgate.net These simulations suggest that the light-triggered conformational change of JB253 to the cis isomer enhances the probability of SUR1 opening, which in turn leads to an increased probability of KATP channel closing and subsequent insulin release. researchgate.netacs.orgresearchgate.net The this compound structure, mimicking the photo-excited state, appears to promote open structures of SUR1, similar to the effect observed with glibenclamide. researchgate.netresearchgate.netacs.orgresearchgate.netacs.org It is postulated that in the open SUR1 structures, the N-terminal tail from Kir6.2 protruding into the SUR1 pocket is stabilized by flexible sulfonylureas like this compound, leading to a more frequent closure of the adjacent Kir6.2 pore. researchgate.netresearchgate.netacs.orgresearchgate.netacs.org

The effector concentration for half-maximum response (EC50) of this compound for stimulating intracellular Ca2+ rises in mouse islets was found to be 675 nM, which was similar to the EC50 of glimepiride (399 nM) in the same system. researchgate.net This suggests that despite the lower binding affinity, this compound is functionally active in promoting calcium influx in beta cells at comparable concentrations to glimepiride. researchgate.net The concentration-response curve for glimepiride was right-shifted in the presence of a saturating concentration of trans-JB253, indicating competitive agonism even in the dark. researchgate.net

Radioligand Displacement Assays (e.g., [3H]-Glibenclamide)

Radioligand displacement assays, specifically using [3H]-glibenclamide, are a common method to indirectly determine the binding affinity of compounds to the SUR1 subunit researchgate.net. These assays measure the ability of a test compound to displace a known radiolabeled ligand (in this case, [3H]-glibenclamide) from its binding site on the receptor.

Studies using [3H]-glibenclamide displacement assays in SUR1-expressing cells, such as HEK293t cells, have been performed to assess the binding characteristics of JB253 stereoisomers researchgate.net. Glibenclamide itself binds to SUR1 with high affinity acs.org. The binding affinity of JB253 to SUR1 has been reported to be significantly lower than that of glibenclamide acs.org.

Comparative Binding Affinities of cis- and trans-JB253 to SUR1

Research has investigated the comparative binding affinities of the cis and trans isomers of JB253 to SUR1. These studies are crucial because JB253 is a photoswitchable molecule, with its activity potentially differing between the cis and trans conformations nih.govresearchgate.net.

Radioligand displacement assays using [3H]-glibenclamide have indicated differences in the binding affinities of trans- and this compound to SUR1. One study reported the half-maximal inhibitory concentration (IC50) values for glibenclamide, trans-JB253, and this compound determined in SUR1-expressing HEK293t cells using this method researchgate.net.

Interactive Table 1: Comparative Binding Affinities to SUR1

| Compound | IC50 (nM or µM) | Assay Method | Cell Type |

| Glibenclamide | 8.3 nM researchgate.net | [3H]-glibenclamide displacement assay researchgate.net | SUR1-expressing HEK293t cells researchgate.net |

| trans-JB253 | 17.6 µM researchgate.net | [3H]-glibenclamide displacement assay researchgate.net | SUR1-expressing HEK293t cells researchgate.net |

| This compound | 14.8 µM researchgate.net | [3H]-glibenclamide displacement assay researchgate.net | SUR1-expressing HEK293t cells researchgate.net |

| Glibenclamide | 4.2 nM acs.org | Radioligand binding acs.org | Not specified acs.org |

| trans-JB252* | 17.6 µM acs.org | Radioligand binding acs.org | Not specified acs.org |

*Note: Some sources refer to a related compound, JB252, with similar properties to JB253 acs.org. The IC50 value for trans-JB252 is included as it is presented alongside glibenclamide and this compound in one source discussing binding affinity acs.org.

These data suggest that this compound generally exhibits a slightly higher binding affinity for SUR1 compared to the trans isomer, although both have significantly lower affinity than glibenclamide researchgate.netacs.org. It is important to note that the potential for thermal dark-relaxation during assay procedures could influence the observed binding affinities of the photoswitchable JB253 stereoisomers researchgate.net.

Preclinical Investigations and Research Tool Applications of Jb253

In Vivo Studies of Glucose Homeostasis Control in Anesthetized Rodent Models

In vivo studies using anesthetized rodent models have demonstrated the capability of JB253 to optically control glucose homeostasis. Research has shown that JB253 can be used to lower glycemia in anesthetized mice upon delivery of blue light to the pancreas. researchgate.netnih.govimperial.ac.uk This effect is dependent on the light stimulus, as higher doses of JB253 administered orally did not significantly decrease glycemia in the dark, while a lower dose (50 mg/kg) effectively lowered glucose levels only during blue light exposure. researchgate.net

These studies involved administering JB253 orally and then illuminating the pancreas with a blue light laser (λ = 470 ± 5 nm) via an implanted fiber optic. researchgate.net The optical control over glucose levels suggests that the photoswitchable nature of JB253 can be leveraged to exert precise temporal control over insulin (B600854) release and subsequent glucose regulation in a living system. researchgate.netimperial.ac.uk

The following table summarizes key findings from an in vivo study in anesthetized mice:

| Treatment Group | Illumination Condition | Baseline Subtracted Change in Glycemia (mmol/L) at 10 min (Mean ± SEM) |

| Vehicle (0.5% CMC) PO | Dark | -0.5 |

| Vehicle (0.5% CMC) PO | Light | -0.6 |

| JB253 (100–200 mg/kg) PO | Dark | -2.5 |

| JB253 (100–200 mg/kg) PO | Light | -2.8 |

| JB253 (50 mg/kg) PO | Dark | -0.8 |

| JB253 (50 mg/kg) PO | Light | -3.1 |

Optogenetic and Photopharmaceutical Tool Development for Cellular Activity Manipulation

JB253 represents a significant development in the field of photopharmacology, which utilizes light to precisely control drug activity in space and time. researchgate.netnih.govimperial.ac.uk By incorporating an azobenzene (B91143) photoswitch into the structure of a sulfonylurea, JB253 allows for the optical manipulation of KATP channel activity. nih.govnih.gov This mechanism involves the reversible isomerization of the azobenzene unit upon exposure to specific wavelengths of light, with blue light promoting the formation of the active cis isomer. nih.govnih.govresearchgate.net

This photoswitchable property positions JB253 as a valuable tool for manipulating cellular activity, particularly in excitable cells where KATP channels play a role. ukri.orgnih.gov The ability to switch drug activity on and off with light provides researchers with a high degree of temporal control, which is beneficial for dissecting the rapid dynamics of cellular processes. pharmaceutical-journal.comdiabetesnewsjournal.com The development of such photoswitchable compounds expands the toolbox available for optogenetics and photopharmacology, offering alternatives or complements to genetically encoded optogenetic tools. ukri.orgneuroquebec.comethz.chnih.govbiocompare.comalliedmarketresearch.com

Utility of JB253 in Modulating Pancreatic Beta Cell Function in Rodent and Human Islets

Preclinical studies have extensively explored the utility of JB253 in modulating pancreatic beta cell function in both rodent and human isolated islets. In vitro experiments have shown that application of blue light to rodent or human pancreatic islet cells treated with JB253 causes near-instantaneous insulin release. pharmaceutical-journal.comukri.org This light-stimulated insulin secretion ceases rapidly when the light source is removed, demonstrating the reversible nature of JB253's action. pharmaceutical-journal.com

JB253 bestows light sensitivity upon the function of both rodent and human pancreatic beta cells. ukri.orgnih.govscispace.com This is mediated by the compound's ability to block KATP channels upon photoisomerization to the cis state, leading to membrane depolarization, calcium influx, and subsequent insulin secretion. nih.govnih.gov Studies using calcium imaging have shown that beta cells within JB253-treated islets exhibit large increases in intracellular calcium concentrations upon illumination with blue light. nih.govnih.gov This optical control over calcium dynamics can even be used to induce calcium oscillations in these cells. nih.govnih.gov

The responsiveness of both rodent and human islets to JB253 and light highlights its potential as a research tool for studying the mechanisms of insulin secretion and KATP channel function across species. ukri.orgscispace.com While there are known differences between rodent and human islets in terms of architecture and certain metabolic pathways, the fundamental mechanism of KATP channel-mediated insulin release is conserved, making JB253 a relevant tool for both. nih.govresearchgate.netnih.gov

Data from in vitro studies on insulin release from isolated murine islets treated with JB253 under different conditions illustrate its light-dependent activity:

| Treatment Group | Illumination Condition | Insulin Release (Arbitrary Units) |

| Control (5 mM glucose) | Dark | Baseline |

| JB253 | Dark | Similar to Baseline |

| JB253 | 405 nm Light | Significantly Increased |

| JB253 | 485 nm Light | Significantly Increased |

| Glimepiride (B1671586) | Dark | Significantly Increased |

| Tolbutamide (B1681337) | Dark | Significantly Increased |

Exploration of JB253 for Specific Targeting of Drug Activity to Islets

A key potential advantage explored in the research on JB253 is the ability to target drug activity specifically to pancreatic islets using light. pharmaceutical-journal.comukri.org Traditional sulfonylurea drugs, while effective at stimulating insulin release, can cause systemic side effects due to the presence of KATP channels in other tissues like the heart and brain. researchgate.netimperial.ac.uk By making the drug's activity dependent on light, researchers aim to spatially restrict its action to the pancreas, potentially reducing off-target effects. pharmaceutical-journal.comukri.orgdiabetesnewsjournal.comimperial.ac.uk

The concept involves administering the photoswitchable drug systemically but only activating it locally at the site of the islets using an external or implanted light source. pharmaceutical-journal.comukri.org This targeted approach could allow for better control over blood sugar levels by stimulating insulin release precisely when and where it is needed, such as after a meal, while minimizing the risk of hypoglycemia and cardiovascular complications associated with non-targeted KATP channel blockade. pharmaceutical-journal.comukri.org

While this targeted delivery is a promising aspect, the technology is still in the early stages of development. pharmaceutical-journal.com Challenges remain in effectively delivering light to the pancreas in a clinical setting. pharmaceutical-journal.com However, the principle demonstrated by JB253—using light to confine the activity of a systemically administered drug to a specific tissue—holds significant potential for improving the specificity and safety of therapies for conditions like type 2 diabetes. pharmaceutical-journal.comresearchgate.netnih.govimperial.ac.uk

Future Directions and Open Research Questions

Elucidation of Comprehensive Molecular Signaling Pathways Initiated by cis-JB253

While it is established that this compound primarily exerts its effects by binding to the SUR1 subunit of the KATP channel, leading to channel closure, membrane depolarization, calcium influx, and insulin (B600854) release, a comprehensive understanding of all molecular signaling pathways initiated or modulated by this compound remains an active area of research nih.govnih.govresearchgate.netacs.orgacs.org. Molecular docking and dynamics simulations have shown that both trans- and this compound bind to the same SUR1 cavity as glibenclamide, a classical sulfonylurea nih.govresearchgate.netacs.orgacs.org. The cis conformation, generated by blue light, promotes open structures of SUR1, similar to the effect of glibenclamide nih.govresearchgate.netacs.orgacs.org. This is thought to stabilize the N-terminal tail of Kir6.2 within the SUR1 pocket, leading to the closure of the adjacent Kir6.2 pore and facilitating insulin release nih.govresearchgate.netacs.orgacs.orgsciprofiles.com.

However, the full spectrum of downstream signaling events following KATP channel closure by this compound requires further investigation. This includes exploring potential interactions with other ion channels or signaling molecules in beta cells and understanding how the precise temporal and spatial control offered by photopharmacology might differentially engage these pathways compared to conventional sulfonylureas. Research is also needed to determine if similar mechanisms observed in vitro and in isolated islets are fully replicated in the complex in vivo environment nih.gov. Studies using knockout animal models, such as double SUR1−/− Epac2−/−, are warranted to clarify the involvement of other potential targets like Epac2 in the in vivo effects of JB253 nih.gov.

Development of Novel this compound Derivatives with Enhanced Photochemical Properties and Potency

The development of novel this compound derivatives is crucial for optimizing the photochemical properties and potency of photoswitchable sulfonylureas. Current research in photopharmacology focuses on designing molecules with improved photoswitching characteristics, such as faster isomerization kinetics, greater fatigue resistance, and the ability to be activated by longer, more tissue-penetrating wavelengths of light (e.g., red or near-infrared light) researchgate.netuni-muenchen.de. While this compound is activated by blue light (around 405-472 nm), which effectively induces calcium influx and insulin release in islets, exploring derivatives responsive to longer wavelengths could enhance the depth of light penetration in tissues, facilitating in vivo applications ucl.ac.ukresearchgate.netnih.gov.

Furthermore, modifying the chemical structure of JB253 could lead to derivatives with altered potency, reduced off-target effects, and improved pharmacokinetic profiles. This involves rational design based on structural insights from molecular simulations and high-throughput screening of libraries of photoswitchable compounds researchgate.netuni-muenchen.de. The aim is to create compounds where the difference in activity between the cis and trans isomers is maximized, ensuring tight optical control over beta cell function.

Advanced In Vivo Photopharmacological Methodologies for Precise Spatiotemporal Control

Advancing in vivo photopharmacological methodologies is essential to fully harness the potential of this compound for precise spatiotemporal control of beta cell function. Delivering light to specific tissues, such as the pancreatic islets, with high precision in a living organism presents technical challenges. Future research will likely focus on developing minimally invasive or non-invasive light delivery systems, such as implantable optical fibers or targeted light-emitting diodes (LEDs) ukri.org.

Furthermore, integrating photopharmacology with advanced imaging techniques will allow for real-time monitoring of beta cell activity and insulin secretion in response to light stimulation in vivo. This could involve combining this compound administration with techniques like two-photon microscopy or other forms of optical microscopy tailored for studying beta cell function in living samples nih.govmdpi.com. Developing methods for targeting photoswitchable compounds specifically to beta cells could also enhance the precision of optical control and minimize potential off-target effects on other tissues expressing KATP channels, such as the heart and brain nih.govnih.gov.

Translational Potential of Optically Controlled Beta Cell Function for Glucose Homeostasis

The translational potential of optically controlled beta cell function using compounds like this compound for managing glucose homeostasis, particularly in the context of T2DM, is a significant area of future research. T2DM is characterized by impaired insulin secretion and insulin resistance, leading to hyperglycemia nih.govfrontiersin.org. Sulfonylureas are a class of drugs used to stimulate insulin release, but their systemic action can lead to hypoglycemia and other side effects ucl.ac.uknih.govnih.gov.

The ability to control insulin release with light using this compound offers a potential strategy to overcome some limitations of conventional sulfonylurea therapy by allowing for localized and temporally precise stimulation of insulin secretion ucl.ac.uknih.govnih.gov. This could enable finer control over blood glucose levels and potentially reduce the risk of hypoglycemia. Studies have already demonstrated that JB253 can be used to optically control glucose homeostasis in anesthetized mice following blue light delivery to the pancreas nih.govresearchgate.net.

Future research will focus on evaluating the long-term efficacy and safety of this approach in relevant animal models of diabetes. This includes assessing the ability of optically controlled insulin release to maintain normoglycemia, prevent the progression of beta cell dysfunction, and minimize long-term complications associated with diabetes. Understanding how to apply this technology in a clinical setting, including the development of safe and effective light delivery methods for human application, is a critical step towards realizing the translational potential of this compound and similar photopharmacological agents for the treatment of diabetes.

| Compound Name | PubChem CID |

| This compound | Not specifically listed for cis isomer, but JB253 structure is available. Search for JB253. |

Note: PubChem CIDs are typically assigned to the parent compound regardless of its isomeric state unless the isomers are specifically cataloged separately. A search for "JB253" on PubChem would provide information about the compound as a whole.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing cis-JB253?

Answer:

Synthesis of cis-JB253 requires precise control of stereochemistry. Use catalytic asymmetric synthesis or isomer-selective crystallization to ensure enantiomeric purity . Characterization should include:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry.

- HPLC with chiral columns for purity assessment (>98% required for reproducibility).

- X-ray crystallography for definitive structural confirmation .

Document protocols in the Experimental Section with reagent ratios, solvent systems, and reaction kinetics. Avoid redundancies with supplementary data tables; instead, reference supporting files for raw spectra .

Basic: How should researchers design experiments to assess this compound’s stability under varying conditions?

Answer:

Adopt a multivariate experimental design :

- Variables: Temperature (4°C to 40°C), pH (2–12), light exposure (UV vs. dark).

- Metrics: Degradation kinetics via HPLC, stability-linked bioactivity assays.

Use ANOVA to identify significant degradation factors. Publish raw degradation curves and statistical outputs in supplementary materials, ensuring alignment with journal guidelines for reproducibility .

Advanced: How can conflicting data on this compound’s bioactivity be resolved?

Answer:

Contradictions often arise from context-dependent bioactivity (e.g., cell-line specificity) or methodological variability . Steps:

Meta-analysis : Compare experimental conditions (e.g., dosage, assay endpoints) across studies .

Replicate key studies with standardized protocols (e.g., ISO 20776-1 for antimicrobial testing).

Mechanistic studies : Use in silico docking or CRISPR-edited cell models to isolate target interactions .

Publish negative results to reduce publication bias and clarify boundaries of efficacy .

Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Answer:

- Nonlinear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.

- Bootstrap resampling to quantify confidence intervals in small-sample studies.

- Bayesian hierarchical models for multi-lab data harmonization .

Include raw datasets (e.g., dose-response curves, p-values) in supplementary materials, adhering to FAIR principles .

Advanced: How can researchers validate this compound’s mechanism of action across disciplines?

Answer:

Adopt a convergent methodology :

Biophysical assays : Surface plasmon resonance (SPR) for binding affinity.

Omics integration : Transcriptomics/proteomics to map downstream pathways.

Cross-validation : Compare results with structurally analogous compounds (e.g., trans-JB253) .

Ensure interdisciplinary collaboration to address technical limitations (e.g., NMR vs. cryo-EM resolution) .

Basic: What are the best practices for reporting this compound’s spectral data?

Answer:

- NMR : Report chemical shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration.

- MS : Include m/z values, ionization mode, and fragmentation patterns.

- IR : Note key functional group absorptions (e.g., carbonyl stretches).

Use IUPAC guidelines for nomenclature and CCDC deposition for crystallographic data .

Advanced: How to address reproducibility challenges in this compound’s catalytic applications?

Answer:

- Standardize reaction conditions : Document inert atmosphere protocols, catalyst loading (mol%), and substrate purity.

- Machine learning : Train models on reaction databases to predict optimal conditions.

- Interlab studies : Collaborate with independent labs to validate turnover numbers (TONs) .

Basic: What ethical considerations apply to this compound’s preclinical testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。